N-(4-Benzyl-1,2,4-triazol-3-yl)-2,6-dichloropyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Benzyl-1,2,4-triazol-3-yl)-2,6-dichloropyridine-4-carboxamide, also known as BTZ043, is a chemical compound that has been recently discovered to be effective against tuberculosis (TB) bacteria. TB is a serious infectious disease that affects millions of people around the world, and there is an urgent need for new and effective treatments. BTZ043 has shown promising results in preclinical studies, and it is currently being evaluated in clinical trials.
Mecanismo De Acción
The exact mechanism of action of N-(4-Benzyl-1,2,4-triazol-3-yl)-2,6-dichloropyridine-4-carboxamide is not fully understood, but it is believed to target the enzyme DprE1, which is essential for the survival of TB bacteria. By inhibiting DprE1, N-(4-Benzyl-1,2,4-triazol-3-yl)-2,6-dichloropyridine-4-carboxamide disrupts the cell wall synthesis of TB bacteria, leading to their death.
Efectos Bioquímicos Y Fisiológicos
N-(4-Benzyl-1,2,4-triazol-3-yl)-2,6-dichloropyridine-4-carboxamide has been shown to have a specific and selective effect on TB bacteria, with little or no activity against other bacterial species. This specificity is due to the fact that DprE1 is unique to TB bacteria and is not present in other bacterial species. N-(4-Benzyl-1,2,4-triazol-3-yl)-2,6-dichloropyridine-4-carboxamide has also been shown to have a low toxicity profile, both in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-Benzyl-1,2,4-triazol-3-yl)-2,6-dichloropyridine-4-carboxamide is its potency against drug-resistant TB, which is a major challenge in the treatment of TB. N-(4-Benzyl-1,2,4-triazol-3-yl)-2,6-dichloropyridine-4-carboxamide also has a favorable pharmacokinetic profile, which makes it a promising candidate for oral administration. However, one limitation of N-(4-Benzyl-1,2,4-triazol-3-yl)-2,6-dichloropyridine-4-carboxamide is its complex synthesis, which may limit its availability for large-scale production.
Direcciones Futuras
There are several future directions for the research and development of N-(4-Benzyl-1,2,4-triazol-3-yl)-2,6-dichloropyridine-4-carboxamide. One direction is to optimize the synthesis of N-(4-Benzyl-1,2,4-triazol-3-yl)-2,6-dichloropyridine-4-carboxamide to improve its yield and scalability. Another direction is to further investigate the mechanism of action of N-(4-Benzyl-1,2,4-triazol-3-yl)-2,6-dichloropyridine-4-carboxamide and its interaction with DprE1. This could lead to the development of more potent and selective inhibitors of DprE1. Additionally, the clinical efficacy and safety of N-(4-Benzyl-1,2,4-triazol-3-yl)-2,6-dichloropyridine-4-carboxamide need to be evaluated in larger clinical trials to determine its potential as a new treatment for TB.
Métodos De Síntesis
The synthesis of N-(4-Benzyl-1,2,4-triazol-3-yl)-2,6-dichloropyridine-4-carboxamide is a complex process that involves several steps. The starting material is 2,6-dichloropyridine-4-carboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-benzyl-1,2,4-triazole-3-amine in the presence of a base to yield the desired product, N-(4-Benzyl-1,2,4-triazol-3-yl)-2,6-dichloropyridine-4-carboxamide.
Aplicaciones Científicas De Investigación
N-(4-Benzyl-1,2,4-triazol-3-yl)-2,6-dichloropyridine-4-carboxamide has been extensively studied in preclinical models of TB infection, both in vitro and in vivo. In these studies, N-(4-Benzyl-1,2,4-triazol-3-yl)-2,6-dichloropyridine-4-carboxamide has shown potent activity against drug-resistant strains of TB, including multidrug-resistant and extensively drug-resistant TB. N-(4-Benzyl-1,2,4-triazol-3-yl)-2,6-dichloropyridine-4-carboxamide has also been shown to have a favorable pharmacokinetic profile, meaning that it can be administered orally and has a long half-life in the body.
Propiedades
IUPAC Name |
N-(4-benzyl-1,2,4-triazol-3-yl)-2,6-dichloropyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N5O/c16-12-6-11(7-13(17)19-12)14(23)20-15-21-18-9-22(15)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPMJVFIEVRJCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NN=C2NC(=O)C3=CC(=NC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Benzyl-1,2,4-triazol-3-yl)-2,6-dichloropyridine-4-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.